molecular formula C20H23N2O5P B12782579 N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester CAS No. 125674-72-8

N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester

Cat. No.: B12782579
CAS No.: 125674-72-8
M. Wt: 402.4 g/mol
InChI Key: MXQZFOLRLJIWSN-UHFFFAOYSA-N
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Description

This compound is a benzyl ester derivative featuring a glycine backbone modified with a phosphonoyl group linked to a 3-phenyl-2-isoxazolin-5-yl moiety. Such derivatives are often explored for pesticidal, herbicidal, or pharmaceutical applications due to their structural versatility and interaction with enzyme targets like acetylcholinesterase or glutamine synthetase .

Properties

CAS No.

125674-72-8

Molecular Formula

C20H23N2O5P

Molecular Weight

402.4 g/mol

IUPAC Name

benzyl 2-[[ethoxy-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphoryl]amino]acetate

InChI

InChI=1S/C20H23N2O5P/c1-2-26-28(24,20-13-18(22-27-20)17-11-7-4-8-12-17)21-14-19(23)25-15-16-9-5-3-6-10-16/h3-12,20H,2,13-15H2,1H3,(H,21,24)

InChI Key

MXQZFOLRLJIWSN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CC(=NO1)C2=CC=CC=C2)NCC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Scientific Research Applications

N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester involves its interaction with specific molecular targets. The isoxazoline ring can interact with enzymes or receptors, potentially inhibiting their activity . The phosphonoyl group may participate in binding to metal ions or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Code Core Structure Key Substituents Biological Relevance
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester Glycine-phosphonoyl-isoxazoline Benzyl ester, P-ethoxy, 3-phenyl group Potential enzyme inhibition (inferred)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate-phenethylamino Pyridazin-3-yl Antifungal activity (reported)
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Ethyl benzoate-phenethylamino Methylisoxazol-5-yl Herbicidal activity (hypothesized)
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Ethyl benzoate-phenethylthio 3-Methylisoxazol-5-yl Enhanced stability vs. amino analogs

Key Observations :

Phosphonoyl vs.

Heterocyclic Substituents : The 3-phenyl-isoxazolinyl group distinguishes the compound from pyridazine or methylisoxazole derivatives, which are associated with antifungal (I-6230) or stability-enhancing (I-6373) properties .

Linking Groups: Phenethylamino/thio/ethoxy linkers in the Molecules compounds influence solubility and metabolic stability. The benzyl ester in the target compound likely extends half-life compared to ethyl esters.

Analytical and Spectroscopic Comparisons

Mass spectrometry data from Quality Assurance and Safety of Crops & Foods (2023) highlights benzyl ester derivatives (e.g., n-[1-(Azetidin-1-carbonyl)-3-oxo-3-phenyl-propyl]carbamic acid benzyl ester) exhibit distinct fragmentation patterns, such as m/z peaks corresponding to benzyl cation (91) and phosphonoyl-glycine cleavage products. Similar techniques could confirm the molecular weight and purity of the target compound .

Biological Activity

N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, characterization, and implications in therapeutic applications, particularly focusing on its neuroprotective properties and inhibition of cholinesterases.

The compound's chemical structure can be summarized as follows:

PropertyValue
Molecular Formula C20H23N2O5P
Molar Mass 402.381 g/mol
Density 1.29 g/cm³
Boiling Point 530.9 °C at 760 mmHg
Melting Point Not Available
LogP 3.526

Synthesis

The synthesis of this compound involves the reaction of appropriate phosphonic acid derivatives with glycine benzyl ester under controlled conditions. The process typically requires the use of solvents and catalysts to facilitate the formation of the isoxazoline ring and subsequent phosphonoylation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to the degradation of acetylcholine, a neurotransmitter critical for memory and learning.

  • Inhibition Studies : In vitro assays demonstrated that this compound exhibits significant inhibitory activity against AChE and BuChE. For instance, one study reported an IC50 value for AChE inhibition at approximately 5.90 μM, indicating potent activity compared to standard inhibitors .
  • Mechanistic Insights : Molecular docking studies suggested that the compound interacts with the active sites of AChE and BuChE, stabilizing the enzyme-substrate complex and preventing substrate hydrolysis. This interaction is crucial for developing effective treatments for cognitive decline associated with AD.

Antioxidant Properties

Additionally, the compound has shown promising antioxidant properties, which may contribute to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress, it helps mitigate neuronal damage associated with various neurodegenerative conditions.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Alzheimer's Disease Model : In a preclinical model of AD, administration of this compound resulted in improved cognitive function as assessed by behavioral tests, alongside a reduction in amyloid plaque formation.
  • Comparative Studies : Comparative studies with other known cholinesterase inhibitors revealed that this compound not only matches their efficacy but also presents a favorable safety profile, making it a candidate for further development .

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